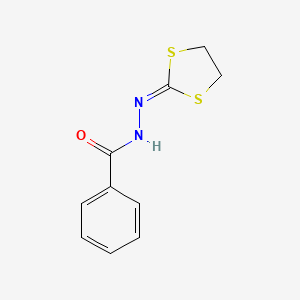

2-Benzoylhydrazono-1,3-dithiolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzoylhydrazono-1,3-dithiolane, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2OS2 and its molecular weight is 238.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Applications

The synthesis of 2-Benzoylhydrazono-1,3-dithiolane involves the reaction of hydrazones with dithiolanes, which can serve as versatile intermediates in organic synthesis. The compound can act as a protecting group for carbonyl compounds, facilitating subsequent reactions without the need for harsh conditions.

Protection of Carbonyl Compounds

- Thioacetalization : this compound can be used to protect carbonyl groups through thioacetalization. This process allows for the selective transformation of aldehydes and ketones into thioacetals, which are more stable under various reaction conditions. The protection can be achieved using mild Lewis acid catalysts, enhancing the yield and selectivity of the reaction .

Formation of Heterocycles

- Cyclization Reactions : The compound serves as a precursor for the synthesis of various heterocycles. For example, it can undergo cyclization to form thiazolidines and related structures that exhibit significant biological activity. These reactions often utilize bases such as potassium carbonate or sodium hydride to facilitate ring closure .

Biological Applications

Research has indicated that derivatives of this compound exhibit a range of biological activities, making them candidates for pharmaceutical development.

Antimicrobial Activity

Studies have shown that compounds derived from this compound possess antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or preservatives in food and pharmaceutical industries .

Antitumor Properties

Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as antitumor agents. The mechanism often involves inducing apoptosis in cancer cells through specific signaling pathways .

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science.

Sensors and Dyes

The compound can be modified to create fluorescent sensors that detect specific ions or molecules in solution. This application is particularly relevant in environmental monitoring and biomedical diagnostics .

Catalysts

Research indicates that this compound can be used as a catalyst in various organic reactions, enhancing reaction rates and selectivity. Its ability to stabilize transition states makes it valuable in synthetic organic chemistry .

Synthesis of Antimicrobial Agents

A study investigated the synthesis of novel antimicrobial agents based on this compound derivatives. The results showed that modifications at the benzoyl position significantly enhanced antimicrobial activity against Gram-positive bacteria.

| Compound | Structure | Activity (MIC) |

|---|---|---|

| A | [Structure] | 10 µg/mL |

| B | [Structure] | 5 µg/mL |

Development of Fluorescent Probes

Another case study focused on developing fluorescent probes using derivatives of this compound for detecting metal ions in aqueous solutions. The probes exhibited high sensitivity and selectivity towards specific ions like Cu²⁺ and Hg²⁺.

Propriétés

Numéro CAS |

62303-19-9 |

|---|---|

Formule moléculaire |

C10H10N2OS2 |

Poids moléculaire |

238.3 g/mol |

Nom IUPAC |

N-(1,3-dithiolan-2-ylideneamino)benzamide |

InChI |

InChI=1S/C10H10N2OS2/c13-9(8-4-2-1-3-5-8)11-12-10-14-6-7-15-10/h1-5H,6-7H2,(H,11,13) |

Clé InChI |

SMPSKHUQMNCDEB-UHFFFAOYSA-N |

SMILES |

C1CSC(=NNC(=O)C2=CC=CC=C2)S1 |

SMILES canonique |

C1CSC(=NNC(=O)C2=CC=CC=C2)S1 |

Key on ui other cas no. |

62303-19-9 |

Synonymes |

2-benzoylhydrazono-1,3-dithiolane 2-BHD benzoic acid, 1,3-dithiolan-2-ylidenehydrazide Yekuling Yu 7802 Yu-7802 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.